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Compound Name: Fmoc-L-Lys(N3-Aca-DIM)-OH

Cat. No.: B6288448 Get Quote

Introduction

Fmoc-L-Lys(N3-Aca-DIM)-OH is a sophisticated trifunctional amino acid building block

designed for advanced chemical biology and proteomics applications. It integrates three key

functionalities onto a lysine side chain: a photo-activatable diazirine (DIM), a bioorthogonal

azide (N3) handle, and a standard Fmoc-protected amine for solid-phase peptide synthesis

(SPPS). This reagent enables the precise incorporation of a photo-crosslinker and a click

chemistry handle into a peptide sequence, making it an invaluable tool for identifying and

characterizing transient or weak protein-protein and protein-ligand interactions.

The diazirine moiety is a compact and highly efficient photo-crosslinker.[1][2] Upon exposure to

long-wave UV light (~350-365 nm), it forms a highly reactive and indiscriminate carbene

intermediate that can covalently bond with nearby molecules by inserting into C-H, N-H, or O-H

bonds.[2][3] The azide group serves as a versatile handle for bioorthogonal ligation via Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC).[4][5] This allows for the attachment of various reporter molecules, such as biotin for

affinity purification or fluorescent dyes for imaging, after the crosslinking event has occurred.

Key Applications

Mapping Protein-Protein Interaction (PPI) Interfaces: By incorporating Fmoc-L-Lys(N3-Aca-
DIM)-OH into a "bait" peptide or protein, researchers can capture interacting "prey" proteins

in their native context. Subsequent mass spectrometry (MS) analysis of the crosslinked
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products can identify the specific amino acid residues at the interaction interface, providing

high-resolution structural information.[6][7]

Identification of Small Molecule/Peptide Drug Targets: A peptide therapeutic or a peptide-

based probe functionalized with this amino acid can be used to covalently trap its cellular

binding partners. The azide handle facilitates the enrichment of these trapped complexes,

enabling the identification of previously unknown drug targets.

Stabilization of Transient Complexes for Structural Analysis: Weak or transient interactions

are often difficult to study using traditional methods like co-immunoprecipitation. Photo-

crosslinking permanently links the interacting partners, allowing for their purification and

analysis.

Proteome-Wide Interaction Studies: The development of cell-permeable crosslinkers with

similar functionalities has paved the way for in-cellulo photo-crosslinking experiments, aiming

to map protein interaction networks on a proteome-wide scale.[6][7]

Visualizing the Reagent and its Function
The diagrams below illustrate the structure of the reagent and the logical workflow for its use in

a proteomics experiment.

Caption: Structure of Fmoc-L-Lys(N3-Aca-DIM)-OH.
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Figure 2: Logical Workflow for Interaction Discovery
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Caption: Logical workflow for interaction discovery.
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Quantitative Data Summary
The following table summarizes representative data from a typical photo-crosslinking

experiment designed to identify the binding partner of a 15-amino acid "bait" peptide within a

cell lysate.
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Parameter
Control (No
UV)

UV-Treated
Sample

Unit Notes

Bait Peptide

Concentration
10 10 µM

Concentration

used for

incubation with

lysate.

Crosslinking

Yield
< 1 15 - 25 %

Percentage of

bait peptide

covalently linked

to any protein,

estimated by

Western Blot.

Total Peptides

Identified (LC-

MS/MS)

~15,000 ~15,000 #

Represents the

complexity of the

sample before

enrichment.

Biotinylated

Peptides

Enriched

5 450 #

Number of

unique peptides

identified after

streptavidin

pulldown.

Enrichment Fold-

Change
- > 50 Fold

Enrichment of

true interactors

over background.

Identified

Crosslinked

Peptide Pairs

0 12 #

Number of

unique inter-

protein peptide

pairs identified

by MS analysis.
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Confidence

Score

(pLink/XlinkX)

- > 0.95 -

Average

confidence score

for identified

crosslinked

peptide pairs.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-
OH via SPPS
This protocol describes the manual incorporation of the modified amino acid into a growing

peptide chain on a solid-phase resin.

Materials:

Rink Amide MBHA resin

Fmoc-L-Lys(N3-Aca-DIM)-OH

Standard Fmoc-protected amino acids

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (Dimethylformamide)

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis

vessel.
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Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino

acid by treating with 20% piperidine in DMF twice (5 min and 15 min).

Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

Activation of Amino Acid: In a separate tube, dissolve Fmoc-L-Lys(N3-Aca-DIM)-OH (3 eq.),

HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-

4 hours at room temperature.

Washing: Wash the resin thoroughly with DMF (5 times).

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a

negative result indicates a complete reaction).

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide

sequence.

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin

and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA,

2.5% TIS, 2.5% H₂O).

Purification: Purify the crude peptide using reverse-phase HPLC.[8] Confirm the mass by

ESI-MS.

Protocol 2: Photo-Crosslinking of Bait Peptide with
Target Protein
Materials:

Purified bait peptide containing the Lys(N3-Aca-DIM) residue

Cell lysate or purified potential prey protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

Long-wave UV lamp (e.g., a 6-watt lamp with 365 nm emission)[3]

Ice bucket
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Procedure:

Reaction Setup: In a microcentrifuge tube, combine the bait peptide (final concentration 5-20

µM) with the prey protein or cell lysate (e.g., 1-2 mg/mL total protein). Prepare a control

sample without the bait peptide and another control sample that will not be exposed to UV

light.

Incubation: Incubate the mixture for 30-60 minutes on ice or at 4°C to allow for non-covalent

interaction.

UV Irradiation: Place the open tubes on ice, approximately 2-5 cm from the UV lamp.

Irradiate for 5-15 minutes.[3] The optimal time should be determined empirically.

Quenching (Optional): The reaction can be quenched by adding a scavenger like DTT to a

final concentration of 10 mM.

Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE and Western Blot

(using an antibody against the prey protein or a tag) to visualize the formation of higher

molecular weight crosslinked species.

Protocol 3: Azide-Alkyne Click Chemistry for
Biotinylation
This protocol uses CuAAC to attach a biotin tag to the azide handle for subsequent enrichment.

Materials:

Crosslinked protein sample from Protocol 2

Biotin-Alkyne (e.g., DBCO-Biotin for SPAAC or Alkyne-Biotin for CuAAC)

For CuAAC:

Copper(II) Sulfate (CuSO₄)

Sodium Ascorbate

TBTA ligand
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Reaction Buffer: PBS, pH 7.4

Procedure:

Prepare Reagents: Prepare fresh stock solutions: 50 mM CuSO₄, 500 mM Sodium

Ascorbate, 50 mM TBTA in DMSO/t-butanol.

Reaction Setup: To your crosslinked protein sample (e.g., 1 mg in 500 µL), add the following

in order:

Biotin-Alkyne (to a final concentration of 100-200 µM)

TBTA (to a final concentration of 100 µM)

CuSO₄ (to a final concentration of 1 mM)

Sodium Ascorbate (to a final concentration of 5 mM)

Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.

Cleanup: Remove excess click chemistry reagents by protein precipitation (e.g., with

acetone) or using a desalting column.

Protocol 4: Sample Preparation for Mass Spectrometry
Materials:

Biotinylated and cleaned protein sample

Urea, DTT, Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Streptavidin-coated magnetic beads

Formic Acid (FA), Acetonitrile (ACN), Trifluoroacetic Acid (TFA)

Procedure:
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Denaturation and Reduction: Resuspend the protein pellet in 8 M Urea, 50 mM Tris buffer.

Add DTT to 10 mM and incubate at 37°C for 1 hour.

Alkylation: Cool the sample to room temperature. Add IAA to 25 mM and incubate in the dark

for 45 minutes.

Digestion: Dilute the sample 4-fold with 50 mM Tris buffer to reduce the urea concentration to

2 M. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

Enrichment: Acidify the digest with FA. Incubate the peptide solution with pre-washed

streptavidin beads for 2 hours to capture biotinylated peptides.

Washing: Wash the beads extensively with a series of high-salt, low-salt, and organic solvent

washes to remove non-specific binders.

Elution: Elute the bound peptides from the beads using a solution of 80% ACN / 0.1% FA.

Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip.

LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS on a high-resolution mass

spectrometer (e.g., an Orbitrap Fusion Lumos).[9] Use a fragmentation method optimized for

crosslinked peptides, such as EThcD.[9]

Data Analysis: Use specialized software (e.g., pLink, Xi, MeroX) to search the MS data and

identify the crosslinked peptide pairs.
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Figure 3: Detailed Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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